molecular formula C9H9NO3 B1681388 Salacetamide CAS No. 487-48-9

Salacetamide

Cat. No. B1681388
CAS RN: 487-48-9
M. Wt: 179.17 g/mol
InChI Key: JZWFDVDETGFGFC-UHFFFAOYSA-N
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Description

Salacetamide, also known as N-Acetyl-2-hydroxybenzamide, is a member of salicylamides . It has a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol .


Molecular Structure Analysis

The IUPAC name for Salacetamide is N-acetyl-2-hydroxybenzamide . The InChI representation is InChI=1S/C9H9NO3/c1-6(11)10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,11,13) . The Canonical SMILES representation is CC(=O)NC(=O)C1=CC=CC=C1O .


Physical And Chemical Properties Analysis

Salacetamide has a density of 1.3±0.1 g/cm3, a boiling point of 375.4±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Impedimetric Salbutamol Immunosensor : A study by Lin, Wu, and Kuo (2016) developed a highly sensitive impedimetric immunosensor for detecting salbutamol, a β2-agonist. This sensor is based on gold nanostructures and offers a lower detection limit than traditional methods. It could be significant in monitoring illegal use of growth promoters in livestock and ensuring consumer health safety (Lin, Wu, & Kuo, 2016).

  • Photophysical and Photochemical Properties : Dodson et al. (2011) investigated the photochemistry of salbutamol in aqueous solutions. This study is important for understanding the environmental impact of salbutamol, as it often ends up in natural water systems. The research provides insights into the degradation processes of salbutamol under sunlight (Dodson et al., 2011).

  • Immunochromatographic Assay for Salbutamol : Zvereva, Zherdev, Xu, and Dzantiev (2018) developed an immunochromatographic assay for detecting salbutamol in food products. This method is notable for its rapidity and effectiveness, important for ensuring food safety and compliance with regulations on growth promoters (Zvereva, Zherdev, Xu, & Dzantiev, 2018).

  • Salbutamol as a β2-Adrenoceptor Agonist : A study by Cullum, Farmer, Jack, and Levy (1969) explored the pharmacological properties of salbutamol, a β2-adrenoceptor agonist. This foundational research helps in understanding the drug's mechanism of action, especially in the context of treating asthma and other respiratory conditions (Cullum, Farmer, Jack, & Levy, 1969).

properties

IUPAC Name

N-acetyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWFDVDETGFGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023597
Record name N-Acetylsalicylamide
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salacetamide

CAS RN

487-48-9
Record name Salacetamide
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Record name Salacetamide [INN:DCF]
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Record name Salacetamide
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Record name Salacetamide
Source DTP/NCI
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Record name N-Acetylsalicylamide
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Record name Salacetamide
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Record name SALACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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